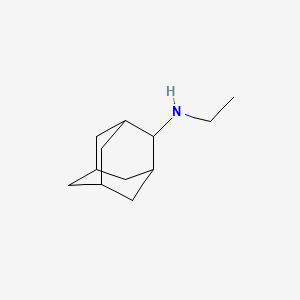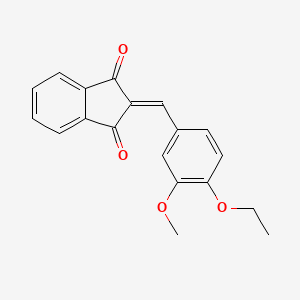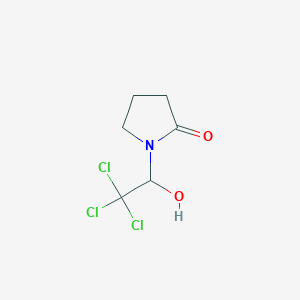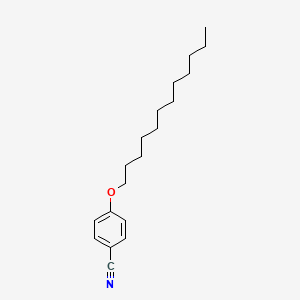
N-ethyladamantan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-éthyladamantan-2-amine est un composé organique de formule moléculaire C12H21N. Il s'agit d'un dérivé de l'adamantane, un hydrocarbure possédant une structure en cage unique. Le composé se caractérise par la présence d'un groupe éthyle lié à l'atome d'azote du squelette adamantane. Cette caractéristique structurelle confère à la N-éthyladamantan-2-amine des propriétés chimiques et physiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-éthyladamantan-2-amine implique généralement l'alkylation de l'adamantan-2-amine avec des halogénoalcanes. Une méthode courante est la réaction de substitution nucléophile, où l'adamantan-2-amine réagit avec du bromure d'éthyle ou de l'iodure d'éthyle en présence d'une base comme le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique tel que l'acétonitrile ou le diméthylformamide à des températures élevées.
Méthodes de production industrielles
Dans un contexte industriel, la production de N-éthyladamantan-2-amine peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des conditions de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. L'utilisation de catalyseurs et de paramètres de réaction optimisés améliore encore l'efficacité du procédé.
Analyse Des Réactions Chimiques
Types de réactions
La N-éthyladamantan-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former de la N-éthyladamantan-2-one en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de la N-éthyladamantan-2-amine peut donner les dérivés amines correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe éthyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Halogénoalcanes en présence d'une base comme le carbonate de potassium.
Principaux produits formés
Oxydation : N-éthyladamantan-2-one.
Réduction : Divers dérivés amines.
Substitution : Composés avec différents groupes fonctionnels remplaçant le groupe éthyle.
Applications de la recherche scientifique
La N-éthyladamantan-2-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : La N-éthyladamantan-2-amine est utilisée dans la production de matériaux avancés, notamment des polymères et des nanomatériaux.
Mécanisme d'action
Le mécanisme d'action de la N-éthyladamantan-2-amine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets physiologiques. Les voies exactes et les cibles font encore l'objet d'investigations, mais des études préliminaires suggèrent sa participation à la régulation des neurotransmetteurs et aux voies de transduction du signal.
Applications De Recherche Scientifique
N-ethyladamantan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-ethyladamantan-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Adamantan-2-amine : Elle ne possède pas de groupe éthyle, ce qui conduit à des propriétés chimiques différentes.
N-méthyladamantan-2-amine : Elle contient un groupe méthyle au lieu d'un groupe éthyle, ce qui entraîne des variations en termes de réactivité et d'activité biologique.
N-propyladamantan-2-amine : Elle possède un groupe propyle, ce qui affecte sa solubilité et son interaction avec les cibles moléculaires.
Unicité
La N-éthyladamantan-2-amine est unique en raison de sa configuration structurelle spécifique, qui confère des propriétés chimiques et physiques distinctes. La présence du groupe éthyle augmente sa lipophilie et sa capacité à pénétrer les membranes biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H21N |
|---|---|
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
N-ethyladamantan-2-amine |
InChI |
InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3 |
Clé InChI |
LBUOWFRNFOQBRE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)


![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
